![molecular formula C12H30O3Si3 B1329422 Hexaethylcyclotrisiloxane CAS No. 2031-79-0](/img/structure/B1329422.png)
Hexaethylcyclotrisiloxane
Overview
Description
Hexaethylcyclotrisiloxane is used in the preparation of graft polymers and block polymers. It is also a useful biochemical for proteomics research and also acts as an intermediate in organic reactions .
Synthesis Analysis
Oligo(diethylsiloxane diols) carrying β-oxyethoxymethyl terminal groups are synthesized for the first time by the cationic polymerization of hexaethylcyclotrisiloxane in the presence of bis(β-oxyethoxymethyl)tetramethyldisiloxane with the use of sulfuric acid or the cationite KU-23 as a catalyst . Another synthesis method involves the reaction of diethylsilane with water and sodium hydroxide in tetrahydrofuran at 25°C for 24 hours .
Molecular Structure Analysis
Hexamethylcyclotrisiloxane vapor has been shown to have a structure incorporating a planar ring with larger oxygen valence angles (125±5°) than silicon valence angles (115±5°); the methyl groups extend above and below the plane of the ring .
Chemical Reactions Analysis
The most important processes in chemical and biological systems are acid-base reactions in aqueous solutions . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Physical And Chemical Properties Analysis
Hexamethylcyclotrisiloxane has a molecular weight of 222.4 g/mol and a boiling point of 134°C. It is soluble in organic solvents such as ethanol, acetone, and benzene but insoluble in water. It is a stable, non-flammable, and non-corrosive liquid that does not react with most materials .
Scientific Research Applications
Polymerization
Hexaethylcyclotrisiloxane is used in the polymerization process to produce poly(diethylsiloxane). This process is achieved through living polymerization with nBuLi-(nBuO)3PO at room temperature, resulting in a polymer whose molecular weight increases proportionally to monomer conversion and inversely to the initial nBuLi concentration .
Graft and Block Polymers Preparation
This compound is utilized in the preparation of graft polymers and block polymers. These polymers have a wide range of applications, including materials science and biomedical engineering .
Proteomics Research
In proteomics research, hexaethylcyclotrisiloxane serves as a useful biochemical. Proteomics involves the large-scale study of proteins, particularly their structures and functions .
Intermediate in Organic Reactions
It acts as an intermediate in various organic reactions, contributing to the synthesis of complex molecules for different scientific applications .
Insulating Biomaterials
Hexaethylcyclotrisiloxane is involved in the synthesis of thin films by pulsed-plasma-enhanced chemical vapor deposition (PECVD). These films are applied as insulating biomaterials, which are significant in medical devices and implants .
Thermophysical Property Research
The compound is also studied for its thermophysical properties, which are critical for understanding its behavior under different physical conditions and can influence its application in various scientific fields .
Safety And Hazards
Hexaethylcyclotrisiloxane causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Hexamethylcyclotrisiloxane adopts a planar structure and is considered strained. It reacts with organolithium reagents to give, after hydrolysis, dimethyl silanols . The cyclic monomers used are mainly organocyclotetrasiloxanes (like octamethylcyclotetrasiloxane, also called D4) or organocyclotrisiloxanes (like hexamethylcyclotrisiloxane, also called D3). Other monomers include cyclic carbosiloxanes such as 2,2,5,5-tetramethyl-2,5-disila-1-oxacyclopentane .
properties
IUPAC Name |
2,2,4,4,6,6-hexaethyl-1,3,5,2,4,6-trioxatrisilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O3Si3/c1-7-16(8-2)13-17(9-3,10-4)15-18(11-5,12-6)14-16/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPBCFZCRNKXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1(O[Si](O[Si](O1)(CC)CC)(CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88483-06-1 | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88483-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062109 | |
Record name | Hexaethylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaethylcyclotrisiloxane | |
CAS RN |
2031-79-0 | |
Record name | 2,2,4,4,6,6-Hexaethylcyclotrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2031-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexaethylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaethylcyclotrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAETHYLCYCLOTRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIM94HF2YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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